molecular formula C18H22N4O2 B14323792 1H-Purine-2,6-dione, 3,7-dihydro-7-(phenylmethyl)-1,3-dipropyl- CAS No. 102284-71-9

1H-Purine-2,6-dione, 3,7-dihydro-7-(phenylmethyl)-1,3-dipropyl-

Cat. No.: B14323792
CAS No.: 102284-71-9
M. Wt: 326.4 g/mol
InChI Key: VUCFOFXDFGNTRU-UHFFFAOYSA-N
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Description

1H-Purine-2,6-dione, 3,7-dihydro-7-(phenylmethyl)-1,3-dipropyl- is a chemical compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring system substituted with phenylmethyl and dipropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-7-(phenylmethyl)-1,3-dipropyl- typically involves the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Substitution Reactions: The phenylmethyl and dipropyl groups are introduced through substitution reactions. These reactions often require the use of strong bases or acids as catalysts to facilitate the substitution process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 1H-Purine-2,6-dione, 3,7-dihydro-7-(phenylmethyl)-1,3-dipropyl- involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also incorporates advanced purification methods to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1H-Purine-2,6-dione, 3,7-dihydro-7-(phenylmethyl)-1,3-dipropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Strong bases or acids, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

1H-Purine-2,6-dione, 3,7-dihydro-7-(phenylmethyl)-1,3-dipropyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-7-(phenylmethyl)-1,3-dipropyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Purine-2,6-dione, 3,7-dihydro-7-methyl-3-(phenylmethyl)-
  • 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-methylbutyl)-3-(phenylmethyl)
  • 1H-Purine-2,6-dione, 3-ethyl-3,7-dihydro-7-(phenylmethyl)

Uniqueness

1H-Purine-2,6-dione, 3,7-dihydro-7-(phenylmethyl)-1,3-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

102284-71-9

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

7-benzyl-1,3-dipropylpurine-2,6-dione

InChI

InChI=1S/C18H22N4O2/c1-3-10-21-16-15(17(23)22(11-4-2)18(21)24)20(13-19-16)12-14-8-6-5-7-9-14/h5-9,13H,3-4,10-12H2,1-2H3

InChI Key

VUCFOFXDFGNTRU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

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